tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a bromo-substituted phenyl ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-bromo-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromoacetate
- tert-Butyl 3-(2-bromo-5-methylphenyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-((2-bromo-5-methylphenyl)carbamoyl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-bromo-5-methylphenyl)carbamoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O3/c1-10-5-6-12(17)13(7-10)18-14(20)11-8-19(9-11)15(21)22-16(2,3)4/h5-7,11H,8-9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZZOHUEFZTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)C2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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